molecular formula C26H35N5O2 B2672512 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 922038-81-1

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2672512
CAS No.: 922038-81-1
M. Wt: 449.599
InChI Key: NRBDGGCHTMUFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
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Scientific Research Applications

ABCB1 Inhibitors

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide and its derivatives have shown potential as ABCB1 inhibitors. These compounds, with their specific structural features, have demonstrated the ability to inhibit ABCB1 activity, which is crucial in various biological processes and disease treatments, particularly in overcoming drug resistance in cancer therapies (Colabufo et al., 2008).

Anticancer Agents

Some derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown varying degrees of efficacy in inhibiting the growth of cancer cells and targeting specific cellular mechanisms, thus representing a promising area of research in cancer treatment (Ruchelman et al., 2004).

Serotonin Secretion Modulation

Research has indicated that derivatives of this compound may influence serotonin secretion. This finding is significant in the context of neurological and psychiatric disorders, where the modulation of serotonin levels can be a crucial aspect of treatment (Inagaki et al., 1984).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-19-6-9-22(10-7-19)28-26(33)25(32)27-18-24(31-15-13-29(2)14-16-31)21-8-11-23-20(17-21)5-4-12-30(23)3/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBDGGCHTMUFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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